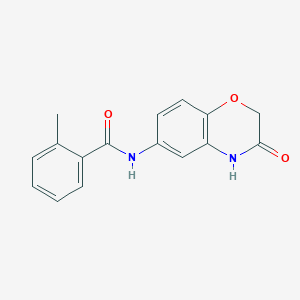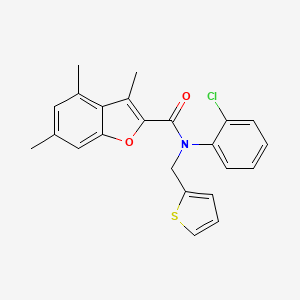![molecular formula C20H22N2O7S2 B11351574 Dimethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11351574.png)
Dimethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
This compound:
Chemical Reactions Analysis
The compound likely undergoes various reactions:
Oxidation: Oxidative transformations of the thiophene moiety.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substituting the piperidine nitrogen or the benzene ring.
Common Reagents and Conditions: These would depend on the specific reaction, but typical reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
Major Products: These would vary based on the reaction conditions and regioselectivity.
Scientific Research Applications
Dimethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate finds applications in:
Medicinal Chemistry: Potential as a drug candidate due to its complex structure and potential interactions with biological targets.
Materials Science: Its heterocyclic nature makes it interesting for designing functional materials.
Organic Synthesis: As a building block for more intricate molecules.
Mechanism of Action
The exact mechanism remains speculative, but it likely involves interactions with enzymes, receptors, or cellular pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related compounds:
Properties
Molecular Formula |
C20H22N2O7S2 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
dimethyl 2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H22N2O7S2/c1-28-19(24)14-5-6-15(20(25)29-2)16(12-14)21-18(23)13-7-9-22(10-8-13)31(26,27)17-4-3-11-30-17/h3-6,11-13H,7-10H2,1-2H3,(H,21,23) |
InChI Key |
ZGHOXPYDNQKABJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11351493.png)

![2-(4-chlorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11351504.png)
![Methyl 2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11351517.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11351533.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11351544.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide](/img/structure/B11351553.png)
![Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11351555.png)




![N-(4-bromo-3-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11351575.png)
